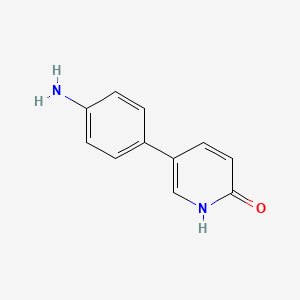
5-(4-Aminophenyl)pyridin-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Aminophenyl)pyridin-2-OL is an organic compound that features a pyridine ring substituted with an aminophenyl group at the 5-position and a hydroxyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Aminophenyl)pyridin-2-OL can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method typically uses palladium catalysts and boron reagents under mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
5-(4-Aminophenyl)pyridin-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium hydroxide for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield pyridin-2-one derivatives, while reduction of the nitro group results in the formation of aminophenyl derivatives.
Scientific Research Applications
5-(4-Aminophenyl)pyridin-2-OL has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 5-(4-Aminophenyl)pyridin-2-OL exerts its effects involves interactions with various molecular targets and pathways. The hydroxyl and amino groups can form hydrogen bonds with biological molecules, influencing their activity. The pyridine ring can participate in π-π interactions with aromatic residues in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-(4-Aminophenyl)pyridin-2-OL include:
- Pyridin-2-ol
- 4-Aminophenol
- 5-(4-Nitrophenyl)pyridin-2-OL
Uniqueness
This compound is unique due to the presence of both an aminophenyl group and a hydroxyl group on the pyridine ring
Biological Activity
5-(4-Aminophenyl)pyridin-2-OL, also known as CAS No. 1159819-58-5, is a compound that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.
| Property | Value |
|---|---|
| CAS Number | 1159819-58-5 |
| Molecular Formula | C11H12N2O |
| Molecular Weight | 188.23 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It has been shown to exhibit:
- Inhibition of Protein Kinases : Similar compounds have been identified as inhibitors of p38 MAPK, a protein kinase involved in inflammatory responses. This suggests that this compound may also inhibit pathways related to pain and inflammation .
- Antimicrobial Activity : Preliminary studies indicate that derivatives of pyridin-2(1H)-one, including those similar to this compound, possess antimicrobial properties against various pathogens, including resistant strains .
Therapeutic Applications
- Analgesic Properties : Research has indicated that compounds structurally related to this compound can effectively prevent mechanical allodynia in rat models, suggesting potential applications in pain management .
- Anticancer Potential : The compound's ability to interact with cellular pathways may position it as a candidate for further exploration in cancer therapy, particularly in targeting tumor microenvironments influenced by inflammatory cytokines .
Study 1: Analgesic Effects in Rat Models
A study evaluated a series of pyridinone derivatives for their efficacy in preventing mechanical allodynia induced by inflammation. Among these, compounds with structural similarities to this compound demonstrated significant analgesic effects, particularly through the inhibition of the p38 MAPK pathway .
Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of pyridine derivatives. The results indicated that compounds similar to this compound exhibited substantial antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting the compound's potential as a therapeutic agent against resistant bacterial strains .
Properties
CAS No. |
1159819-58-5 |
|---|---|
Molecular Formula |
C11H10N2O |
Molecular Weight |
186.21 g/mol |
IUPAC Name |
5-(4-aminophenyl)-1H-pyridin-2-one |
InChI |
InChI=1S/C11H10N2O/c12-10-4-1-8(2-5-10)9-3-6-11(14)13-7-9/h1-7H,12H2,(H,13,14) |
InChI Key |
DZJVMCPHAYAQNF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CNC(=O)C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















